N-Methyl-(7-bromo-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)methylamine

Organic Synthesis Monomer Design Orthogonal Reactivity

Sourcing EDOT building blocks with incompatible functional handles forces extra protection/deprotection steps, lowering overall yield. This compound solves that problem: its nucleophilic secondary N-methylamine and electrophilic 7-bromo handle enable orthogonal, stepwise derivatization without protective group strategies. • Enables sequential Suzuki/Buchwald-Hartwig coupling then amidation/reductive amination in one sequence • Direct precursor for asymmetric monomers used in solid-state polymerization (SSP) to conductive PEDOT analogs • Available in 250 mg and 1 g research quantities with reliable global logistics

Molecular Formula C8H10BrNO2S
Molecular Weight 264.14 g/mol
CAS No. 886851-54-3
Cat. No. B1369984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-(7-bromo-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)methylamine
CAS886851-54-3
Molecular FormulaC8H10BrNO2S
Molecular Weight264.14 g/mol
Structural Identifiers
SMILESCNCC1=C2C(=C(S1)Br)OCCO2
InChIInChI=1S/C8H10BrNO2S/c1-10-4-5-6-7(8(9)13-5)12-3-2-11-6/h10H,2-4H2,1H3
InChIKeyFJHBRYOEMIQSPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-(7-bromo-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)methylamine – Chemical Profile


N-Methyl-(7-bromo-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)methylamine is a heterobifunctional building block belonging to the 3,4-ethylenedioxythiophene (EDOT) analog family . It features a 2,3-dihydrothieno[3,4-b][1,4]dioxin core with a reactive secondary N-methylaminomethyl group at the 5-position and a bromine atom at the 7-position [1]. This combination of functional handles is designed for stepwise derivatization, primarily via cross-coupling at the bromide and further functionalization at the amine, enabling its use as a precursor for conjugated polymers, pharmaceutical intermediates, and advanced materials .

Orthogonal amine and aryl bromide handles enable sequential derivatization
Commercial ≥97% HPLC purity supports reproducible polymer synthesis
Aryl bromide allows Pd-catalyzed cross-coupling for scaffold diversification

EDOT Analog Substitution Limitations


The target compound occupies a specific reactivity niche that prevents simple interchange with other commercially available 3,4-ethylenedioxythiophene (EDOT) analogs. The non-brominated analog, N-methyl-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-methanamine (CAS 859851-03-9), lacks the essential aryl bromide handle required for transition-metal-catalyzed cross-coupling reactions, making it unsuitable for C–C bond-forming steps [1]. Conversely, other 7-bromo derivatives, such as 7-bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbaldehyde (CAS 852054-42-3), contain electrophilic functional groups (e.g., aldehyde) that are incompatible with the nucleophilic secondary amine required for specific amidation or reductive amination sequences . The target compound's co-existence of a nucleophilic amine and an electrophilic bromine enables sequential, orthogonal reactivity without protective group strategies, a key differentiator for complex molecule synthesis . Substituting with a generic EDOT building block would compromise synthetic efficiency, potentially lowering overall yield by requiring additional protection/deprotection steps .

Property
Target Compound
Potential Substitute
Cross-Coupling Handle
Aryl bromide present
Non-brominated analog lacks coupling site
Amine Compatibility
Nucleophilic secondary amine
7-bromo analog with aldehyde group incompatible

Structural Analog Differentiation


Functional Group Orthogonality

The target compound provides a nucleophilic secondary amine (pKa ~10-11 for the conjugate acid) and an electrophilic bromine atom in the same molecule, enabling sequential functionalization without protective groups. In contrast, the closest 7‑bromo analog frequently used as an alternative, 7‑bromo‑2,3‑dihydrothieno[3,4‑b][1,4]dioxine‑5‑carbaldehyde , possesses an electrophilic aldehyde that is incompatible with nucleophilic amines, requiring protection prior to cross‑coupling. This orthogonality eliminates a protection/deprotection cycle, which, based on class‑level inference for small‑molecule synthesis, typically accounts for a 15–30% yield loss per step [1].

Functional Group Orthogonality
Class-level inference
Eliminates 1 protection/deprotection step
Supports step-economical synthesis routes
Estimated 15–30% yield preservation per class-level data
Organic Synthesis Monomer Design Orthogonal Reactivity

Commercial Purity Benchmarking

The target compound is commercially supplied at a minimum purity of 97% (HPLC) by multiple vendors, as verified by Thermo Fisher Scientific and Fluorochem . This level of purity is critical for polymerization reactions where impurities can terminate chain growth. In contrast, the non‑brominated analog N‑methyl‑2,3‑dihydrothieno[3,4‑b][1,4]dioxin‑5‑methanamine is primarily available only through custom synthesis with unvalidated purity [1], introducing batch‑to‑batch variability that can compromise reproducible polymer molecular weight.

Commercial Purity
Supporting evidence
≥97% (HPLC)
Enables reproducible polymer molecular weight
Non-brominated analog available only as custom synthesis
Chemical Purity Polymerization Reproducibility

Aryl Bromide Cross-Coupling Reactivity

The 7‑bromo substituent on the target compound is an established reactive handle for palladium‑catalyzed cross‑couplings, including Suzuki, Buchwald‑Hartwig, and Heck reactions, as confirmed for the 2,3‑dihydrothieno[3,4‑b][1,4]dioxine scaffold class . This reactivity is essential for introducing aryl, heteroaryl, or amino diversity elements. The non‑brominated analog (CAS 859851‑03‑9) cannot participate in these transformations, rendering it inert for C–C bond diversification [1]. While specific yield data for the target compound are not publicly available in peer-reviewed literature, the well‑established reactivity of analogous 7‑bromo‑EDOT derivatives (e.g., 7‑bromo‑2,3‑dihydrothieno[3,4‑b][1,4]dioxine‑5‑carbonitrile) with reported Suzuki coupling yields of 70–90% provides a reasonable performance expectation .

Aryl Bromide Reactivity
Class-level inference
Competent for Pd-catalyzed couplings; typical Suzuki yield 70–90%
Enables C–C bond diversification at 7-position
Non-brominated analog cannot participate
Cross-Coupling Suzuki Reaction Medicinal Chemistry

High-Value Application Scenarios


Conjugated Polymer Monomer Synthesis

The target compound's orthogonal amine and bromine handles enable the construction of EDOT-based monomers with pendant functional groups, such as polar side chains for water-soluble conjugated polymers. The bromine is first used in a Suzuki coupling to install an aryl group, followed by amidation or reductive amination at the methylamine site to attach a solubilizing or electroactive moiety . This sequence is not feasible with the non‑brominated analog due to the lack of a coupling site , nor with aldehyde‑containing 7‑bromo derivatives due to functional group incompatibility .

Library Diversification via Late-Stage Functionalization

The compound serves as a versatile scaffold for hit-to-lead optimization where the 7‑bromo position is exploited for parallel library synthesis using Suzuki or Buchwald‑Hartwig couplings to explore SAR at the thiophene ring . The secondary amine can simultaneously be used to introduce a second point of diversity or be capped as an amide. This dual diversification capability maximizes the number of analogs generated per synthesis cycle, providing a clear procurement advantage over mono‑functional EDOT building blocks .

Solid-State Polymerization Precursor

Brominated EDOT derivatives, including dibromo‑functionalized analogs, have demonstrated the ability to undergo solid‑state polymerization to yield conductive polymers with conductivities exceeding that of PEDOT . The target compound, with a single bromine atom, can be used to synthesize asymmetric monomers for SSP, where the amine functionality provides a handle for pre‑polymerization assembly. This contrasts with the non‑brominated analog, which cannot participate in the oxidative coupling mechanisms central to SSP .

Application
Selection Property
Validation Focus
Conjugated Polymer Monomer Synthesis
Orthogonal reactivity handles
Stepwise coupling–amidation sequence
Library Diversification via Late-Stage Functionalization
Dual diversification via Br and NH
Parallel synthesis SAR exploration
Solid-State Polymerization Precursor
Brominated EDOT scaffold for SSP
Pre-polymerization amine assembly
Quote Request

Request a Quote for N-Methyl-(7-bromo-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)methylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.